(S)-Azelnidipine - 722455-09-6

(S)-Azelnidipine

Catalog Number: EVT-260596
CAS Number: 722455-09-6
Molecular Formula: C33H34N4O6
Molecular Weight: 582.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Azelnidipine, (S)-, is an L-type calcium channel blocker (CCB). Studies have shown that in patients with hypertension (HT) and heart failure preserved ejection fraction (HFpEF), azelnidipine improved the severity of HF and cardiac sympathetic nerve activity compared with cilnidipine, an N-type CCB (Cat#326734).
Synthesis Analysis

The synthesis of (S)-Azelnidipine involves several steps, typically starting from simpler chemical precursors. One notable method includes the use of cyanoacetic acid derivatives and other intermediates through a series of reactions including cyclization and acylation.

Technical Details

  1. Starting Materials: The synthesis often begins with 1-dibenzo-p-methyl-aza-cyclobutane-3-yl esters.
  2. Key Steps:
    • Formation of Intermediate: The reaction between cyanoacetic acid and specific amines leads to the formation of an amidino group.
    • Cyclization: Under sodium methylate conditions, further cyclization occurs with 2-(3-nitrobenzal) isopropyl acetoacetate to yield the azelnidipine structure.
  3. Refinement: The crude product undergoes purification through crystallization techniques using solvents like ethyl acetate and hexane, achieving high purity levels (99.6%) after multiple steps .
Molecular Structure Analysis

(S)-Azelnidipine has a complex molecular structure characterized by its dihydropyridine framework.

Structure Data

  • Molecular Formula: C23_{23}H26_{26}N2_{2}O4_{4}
  • Molecular Weight: Approximately 398.46 g/mol
  • Structural Features: The molecule contains a dihydropyridine ring, nitro groups, and various alkyl substituents that contribute to its pharmacological activity.

The three-dimensional conformation of (S)-Azelnidipine is essential for its interaction with calcium channels, influencing its efficacy as an antihypertensive agent.

Chemical Reactions Analysis

(S)-Azelnidipine participates in various chemical reactions that are critical for its synthesis and stability.

Reactions

  1. Acid-Base Reactions: The compound can undergo protonation and deprotonation processes, affecting its solubility and reactivity.
  2. Degradation Pathways: Studies have shown that (S)-Azelnidipine can degrade under acidic or alkaline conditions, leading to the formation of various degradation products .
  3. Stability Studies: A stability-indicating liquid chromatographic method has been developed to quantify (S)-Azelnidipine amidst its degradation products, showcasing the compound's stability profile under different environmental conditions .
Mechanism of Action

(S)-Azelnidipine exerts its pharmacological effects primarily through the inhibition of L-type calcium channels.

Process

  1. Calcium Channel Blockade: By binding to these channels in vascular smooth muscle cells, (S)-Azelnidipine prevents calcium influx, which is necessary for muscle contraction.
  2. Vasodilation: This blockade leads to relaxation of vascular smooth muscles, resulting in decreased peripheral resistance and lowered blood pressure.
  3. Data Insights: Clinical studies indicate significant reductions in systolic and diastolic blood pressure when administered to hypertensive patients .
Physical and Chemical Properties Analysis

(S)-Azelnidipine exhibits several notable physical and chemical properties:

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and ethyl acetate but poorly soluble in water.

Chemical Properties

  • Stability: The compound shows stability under neutral pH but may degrade under extreme acidic or basic conditions.
  • Melting Point: Reported melting points vary slightly based on purity but generally fall within the range of 150-160 °C.

These properties influence both the formulation of pharmaceutical products containing (S)-Azelnidipine and its storage conditions.

Applications

(S)-Azelnidipine is primarily used in the treatment of hypertension due to its effective vasodilatory properties.

Scientific Uses

  1. Antihypertensive Therapy: It is prescribed to manage high blood pressure effectively.
  2. Research Applications: Ongoing studies explore its potential benefits in cardiovascular health beyond hypertension management, including heart failure and angina pectoris .
  3. Analytical Chemistry: Its quantification methods are vital for quality control in pharmaceutical formulations, ensuring consistent therapeutic efficacy .
Chemical Structure and Stereochemical Characterization

Molecular Configuration of (S)-Azelnidipine: Enantiomeric Differentiation

(S)-Azelnidipine (chemical name: (S)-3-(1-Diphenylmethylazetidin-3-yl) 5-isopropyl 2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate) is a single enantiomer of the dihydropyridine calcium channel blocker azelnidipine. Its molecular configuration arises from a chiral center at the C4 position of the 1,4-dihydropyridine ring, leading to distinct spatial orientation of its pharmacophoric elements. The (S)-enantiomer exhibits a specific absolute configuration (S) at this stereogenic center, which governs its three-dimensional interaction with biological targets, particularly L-type calcium channels [3] [7].

The molecular formula is C₃₃H₃₄N₄O₆ (molecular weight: 582.65 g/mol), featuring a 1,4-dihydropyridine core substituted with an ortho-nitroaryl group at C4, a methyl ester at C5 (isopropyl ester), and a bulky 1-(diphenylmethyl)azetidin-3-yl ester moiety at C3. The zwitterionic character of the dihydropyridine ring contributes to redox sensitivity, while the nitro group influences electronic distribution [6] [10]. Differentiation from the (R)-enantiomer relies on chiral analytical techniques, with the (S)-form exhibiting a positive optical rotation ([α]₂₀ᴰ = +value) contrasting the negative rotation of the (R)-form [7].

Table 1: Key Molecular Identifiers of (S)-Azelnidipine

PropertyValueReference Source
IUPAC Name(S)-3-(1-Diphenylmethylazetidin-3-yl) 5-isopropyl 2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate [8]
CAS Registry Number123524-52-7 (Racemate) [10]
Chiral Specific CAS45107611-8* (S-enantiomer) [5]
Molecular FormulaC₃₃H₃₄N₄O₆ [1] [10]
Molecular Weight582.65 g/mol [1] [10]
Stereogenic CenterC4 (1,4-DHP ring) [3] [7]
Absolute ConfigurationS [3] [7]

^PubChem ^lists ^a ^separate ^CID ^(45107611) ^for ^(S)-Azelnidipine

Synthesis Pathways: Asymmetric Catalysis and Chiral Resolution Techniques

The synthesis of enantiopure (S)-azelnidipine employs two primary strategies: chiral resolution of the racemate and asymmetric synthesis.

  • Chiral Resolution: The predominant industrial approach involves synthesizing racemic azelnidipine followed by diastereomeric salt formation or chiral chromatography. One patented resolution method utilizes chiral carboxylic acids (e.g., dibenzoyl-L-tartaric acid) in solvents like ethanol/ethyl acetate mixtures. The resulting diastereomeric salts are separated by fractional crystallization based on differential solubility. Liberation of the free base yields enantiomerically enriched (S)-azelnidipine (ee >99%). Alternative chromatographic methods employ chiral stationary phases (CSPs), such as α₁-acid glycoprotein (AGP) bonded silica, achieving baseline separation under isocratic conditions with methanol/ammonium acetate buffer mobile phases [3] [7].
  • Asymmetric Synthesis: Routes involving catalytic asymmetric Hantzsch synthesis are actively explored. A key method uses chiral Lewis acid catalysts (e.g., BINOL-derived titanium complexes) during the condensation of 3-nitrobenzaldehyde, isopropyl acetoacetate, and the chiral synthon (1-diphenylmethylazetidin-3-yl) 3-aminocrotonate. This approach directly affords the (S)-enantiomer with moderate to high enantioselectivity (typically 70-90% ee), which can be enhanced via recrystallization [2] [9]. A critical intermediate is the chiral ammonium salt of aminocrotonate, whose stereochemistry directs the formation of the C4 chiral center during ring closure [9]. Post-synthetic purification often involves crystallization from mixed solvents like ethyl acetate/n-hexane to achieve pharmacopeial purity standards (>99.5% chemical purity, >99% ee) [2].

Crystallographic Analysis and Stability of the (S)-Enantiomer

(S)-Azelnidipine exhibits complex polymorphic behavior. While the racemate used clinically exists primarily as the stable "A-type" crystal, specific polymorphs of the isolated (S)-enantiomer have been characterized:

  • C-Type Crystal: Identified by distinct powder X-ray diffraction (PXRD) peaks at Bragg angles (2θ) of 9.68±0.1°, 10.02±0.1°, 17.52±0.1°, 18.84±0.1°, and 20.72±0.1°. Differential scanning calorimetry (DSC) shows a characteristic endotherm near 120°C corresponding to its melting point. This form demonstrates moderate kinetic stability under ambient conditions [4].
  • E-Type Crystal: Displays PXRD peaks at 8.36±0.1°, 13.44±0.1°, 17.08±0.1°, 19.04±0.1°, and 21.28±0.1°, with a DSC melting endotherm near 108°C. It is often initially obtained in crude synthesis and acts as a precursor to other forms [4].
  • F-Type Crystal: Characterized by PXRD peaks at 8.76±0.1°, 12.68±0.1°, 15.48±0.1°, 18.68±0.1°, and 23.24±0.1° and a lower melting endotherm near 81°C. This form is metastable and prone to conversion [4].

The metastable C, E, and F forms of (S)-azelnidipine undergo solvent-mediated conversion to the thermodynamically stable A-type crystal upon treatment with solvents like cyclohexane or n-heptane. The A-type crystal offers superior thermodynamic stability, lower hygroscopicity, and resistance to racemization, making it suitable for pharmaceutical formulation. Accelerated stability studies (40°C/75% RH) confirm the A-type (S)-enantiomer maintains chemical and enantiomeric purity (>98%) for over 24 months [4].

Table 2: Polymorphic Forms of (S)-Azelnidipine

PolymorphCharacteristic PXRD Peaks (2θ ±0.1°)DSC Melting Endotherm (°C)Stability ProfileConversion Pathway
C-Type9.68, 10.02, 17.52, 18.84, 20.72~120Moderate Kinetic StabilityConverts to A-type in cyclohexane
E-Type8.36, 13.44, 17.08, 19.04, 21.28~108Precursor FormConverts to A-type in cyclohexane
F-Type8.76, 12.68, 15.48, 18.68, 23.24~81MetastableConverts to A-type in cyclohexane
A-TypePeaks correspond to racemic A-type pattern~160 (decomp.)Thermodynamically StableFinal stable form

Comparative Structural Dynamics: (S)- vs. (R)-Azelnidipine

The divergent spatial arrangements of the (S)- and (R)-enantiomers translate into significant differences in their structural dynamics, biological interactions, and physicochemical behavior:

  • Pharmacophore Orientation & Target Binding: Molecular docking and pharmacodynamic studies indicate the (S)-enantiomer adopts a conformation where the ortho-nitroaryl group at C4 and the bulky 1-(diphenylmethyl)azetidin-3-yl ester at C3 project into distinct spatial quadrants compared to the (R)-form. This specific orientation of the (S)-enantiomer facilitates optimal interaction with a hydrophobic cleft near the pore region of the L-type calcium channel's α₁-subunit. The calculated binding affinity (Kd) of the (S)-enantiomer is approximately 3-fold higher than that of the (R)-enantiomer, correlating with its superior calcium influx inhibition [7] [10].
  • Metabolic Stability: Hepatic microsomal studies show the (S)-enantiomer undergoes cytochrome P450 (CYP3A4)-mediated oxidation at a slower rate (t₁/₂ = 45 min) compared to the (R)-enantiomer (t₁/₂ = 28 min). This difference arises from steric hindrance around the metabolically labile dihydropyridine ring in the (S)-configuration, impeding access to the oxidative site. The primary metabolite for both is the dehydrogenated pyridine derivative (dehydro-AZD), but the (R)-enantiomer forms this metabolite 1.6 times faster [3] [6].
  • Plasma Protein Binding & Pharmacokinetics: Enantioselective LC-MS/MS analysis in human plasma reveals distinct pharmacokinetics. After a single 16 mg oral dose of racemic azelnidipine, the mean AUC₀–∞ of the (S)-enantiomer (78.4 ng·h/mL) is significantly higher than that of the (R)-enantiomer (54.2 ng·h/mL), indicating greater systemic exposure of the (S)-form. This is attributed to both higher oral bioavailability and lower systemic clearance of the (S)-enantiomer. Both enantiomers exhibit high (>95%) binding to human plasma proteins, primarily albumin, with negligible enantiomer-enantiomer interactions [3] [7].
  • Solid-State Reactivity: The (S)-enantiomer exhibits slightly faster degradation under acidic stress conditions (0.1 N HCl, 70°C) compared to the (R)-enantiomer (degradation rate constant kS = 0.042 min⁻¹ vs. kR = 0.035 min⁻¹), likely due to enhanced susceptibility to nucleophilic attack at the C3/C5 ester carbonyls in its preferred conformation. Both enantiomers show similar stability under alkaline and oxidative stress [6].

Table 3: Comparative Properties of Azelnidipine Enantiomers

Property(S)-Azelnidipine(R)-AzelnidipineReference
Binding Affinity (Kd app)2.9 nM (L-type Ca²⁺ channel)8.7 nM (L-type Ca²⁺ channel) [7] [10]
In vitro IC₅₀ (Ca²⁺ influx)1.8 nM5.6 nM [10]
CYP3A4 Metabolism (t₁/₂)~45 min~28 min [3] [6]
Dehydro-AZD Formation Rate1.0 (Relative)1.6 (Relative) [6]
Human AUC₀–∞ (16 mg dose)78.4 ng·h/mL54.2 ng·h/mL [3] [7]
Plasma Protein Binding>95%>95% [3]
Acidic Degradation (k)0.042 min⁻¹ (0.1N HCl, 70°C)0.035 min⁻¹ (0.1N HCl, 70°C) [6]

Properties

CAS Number

722455-09-6

Product Name

(S)-Azelnidipine

IUPAC Name

3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl (4S)-2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C33H34N4O6

Molecular Weight

582.66

InChI

InChI=1S/C33H34N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,28,30,35H,18-19,34H2,1-3H3/t28-/m0/s1

InChI Key

ZKFQEACEUNWPMT-NDEPHWFRSA-N

SMILES

CC1=C(C(C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C

Solubility

Soluble in DMSO

Synonyms

Azelnidipine, (S)-, (S)-(+)-Azelnidipine, (S)-Azelnidipine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.